(7-chloro-1H-indol-2-yl)boronic acid
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Overview
Description
(7-Chloro-1H-indol-2-yl)boronic acid is a boronic acid derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . The presence of a boronic acid group in this compound makes it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (7-chloro-1H-indol-2-yl)boronic acid typically involves the borylation of 7-chloroindole. One common method is the rhodium-catalyzed borylation using bis(neopentyl glycolato)diboron as the borylation reagent . The reaction is carried out under mild conditions, making it suitable for various functional groups.
Industrial Production Methods: Industrial production of this compound often employs large-scale Suzuki-Miyaura coupling reactions. These reactions are favored due to their mild and functional group-tolerant conditions, which are essential for producing high-purity compounds on an industrial scale .
Chemical Reactions Analysis
Types of Reactions: (7-Chloro-1H-indol-2-yl)boronic acid undergoes several types of reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds and is widely used in the synthesis of biaryl compounds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to coupling reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Typically involves palladium catalysts and bases such as potassium carbonate in aqueous or organic solvents.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used.
Major Products Formed: The major products formed from these reactions are often biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
(7-Chloro-1H-indol-2-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (7-chloro-1H-indol-2-yl)boronic acid primarily involves its role as a boronic acid derivative. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, making them useful in various chemical reactions . In biological systems, indole derivatives can interact with multiple receptors and enzymes, influencing various biochemical pathways .
Comparison with Similar Compounds
(7-Bromo-1H-indol-2-yl)boronic acid: Similar in structure but with a bromine atom instead of chlorine.
1H-Indazole-5-boronic acid: Another boronic acid derivative with a different heterocyclic system.
Uniqueness: (7-Chloro-1H-indol-2-yl)boronic acid is unique due to the presence of both the indole ring and the boronic acid group, which confer distinct reactivity and biological activity. The chlorine atom at the 7-position further enhances its chemical properties, making it a versatile compound in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
(7-chloro-1H-indol-2-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BClNO2/c10-6-3-1-2-5-4-7(9(12)13)11-8(5)6/h1-4,11-13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQFSRUSDRGKTOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1)C(=CC=C2)Cl)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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